![molecular formula C9H14ClN B6595241 Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- CAS No. 205437-62-3](/img/structure/B6595241.png)
Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)-
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Description
Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 177.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nicotinic Receptor Expression Profiles
Research on nicotinic receptors in the olfactory bulb and trigeminal ganglion of rats showed variability in expression profiles, which could have implications for understanding the chemosensory responses to nicotine and potentially related compounds (Keiger & Walker, 2000).
Therapeutic Class of Benzodioxolyl-Butanamines
A study on derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine explored their psychoactive effects and suggested a novel pharmacologic class that might facilitate psychotherapy, indicating the therapeutic potential of structurally related compounds (Nichols et al., 1986).
Phenethylamine Derivatives and Cardiovascular Effects
An investigation into the properties of phenethylamine and its derivatives revealed their effects on blood pressure and heart rate, offering insights into the cardiovascular impact of similar chemical structures (Winder et al., 1948).
GABA A Receptors and Anxiety
A study on the selective activity of an inverse agonist for alpha3 subunit-containing GABA A receptors highlighted its anxiogenic properties, contributing to the understanding of receptor-specific drug effects on anxiety (Atack et al., 2005).
I-123-labeled Amines for Brain Studies
Research on the localization of I-123 iodophenylalkyl amines in rat brains aimed to develop amines labeled with I-123 for brain studies, which could be relevant to understanding the brain distribution of similar compounds (Winchell et al., 1980).
properties
IUPAC Name |
(2S)-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1/i1D3,7D2,8D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVKYLYIYIKRSW-VMEYXNQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- | |
CAS RN |
205437-62-3 |
Source
|
Record name | Benzeneethan-α,β,β-d3-amine, α-(methyl-d3)-, hydrochloride, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205437-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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